molecular formula C29H30N2O6 B10927531 methyl 4-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate

methyl 4-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate

Cat. No.: B10927531
M. Wt: 502.6 g/mol
InChI Key: YWXNMVCMJIBJDL-UHFFFAOYSA-N
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Description

Methyl 4-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound with a unique structure that includes a pyrazole ring substituted with dimethoxyphenyl groups and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate typically involves multi-step organic reactions. One common method includes the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes, followed by esterification to introduce the benzoate group . The reaction conditions often require the use of catalysts such as 1,3-disulfonic acid imidazolium tetrachloroaluminate to enhance the efficiency and yield of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is common to ensure the reproducibility and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: N-bromosuccinimide in the presence of light or radical initiators.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Brominated derivatives.

Scientific Research Applications

Methyl 4-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . Additionally, its antioxidant properties can help mitigate oxidative stress by scavenging free radicals and reducing reactive oxygen species .

Comparison with Similar Compounds

Methyl 4-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C29H30N2O6

Molecular Weight

502.6 g/mol

IUPAC Name

methyl 4-[[3,5-bis(3,4-dimethoxyphenyl)-4-methylpyrazol-1-yl]methyl]benzoate

InChI

InChI=1S/C29H30N2O6/c1-18-27(21-11-13-23(33-2)25(15-21)35-4)30-31(17-19-7-9-20(10-8-19)29(32)37-6)28(18)22-12-14-24(34-3)26(16-22)36-5/h7-16H,17H2,1-6H3

InChI Key

YWXNMVCMJIBJDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC3=CC=C(C=C3)C(=O)OC)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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